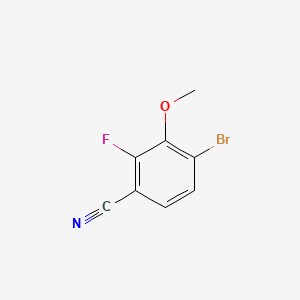

4-Bromo-2-fluoro-3-methoxybenzonitrile

Descripción general

Descripción

4-Bromo-2-fluoro-3-methoxybenzonitrile is a chemical compound with the molecular formula C8H5BrFNO . Its molecular weight is approximately 230.03 g/mol . The compound’s structure consists of a benzene ring substituted with bromine, fluorine, and a methoxy group.

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-fluoro-3-methoxybenzonitrile comprises a benzene ring with substituents. The bromine atom (Br) is attached at position 4, the fluorine atom (F) at position 2, and the methoxy group (OCH3) at position 3. The nitrile group (CN) is also present. The compound’s 2D structure can be visualized using a Mol file .

Aplicaciones Científicas De Investigación

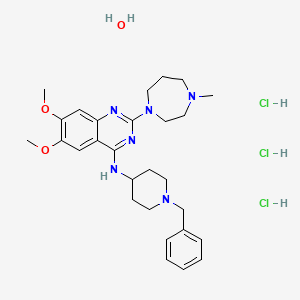

Synthesis and Anti-tumor Activities

A study by Li (2015) explored the synthesis of novel 4-aminoquinazoline derivatives using a process that involved the reaction of related compounds, including 4-bromo-2-fluoro-3-methoxybenzonitrile. These derivatives exhibited anti-tumor activities, particularly against Bcap-37 cell proliferation, highlighting their potential in cancer research (Li, 2015).

Halodeboronation Synthesis

Szumigala et al. (2004) developed a scalable synthesis for 2-bromo-3-fluorobenzonitrile, demonstrating the halodeboronation of aryl boronic acids. This study showcases the versatility of these compounds in facilitating complex chemical transformations (Szumigala et al., 2004).

Transition Temperatures in Liquid Crystals

Gray et al. (1995) examined the synthesis of 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls, involving the use of compounds like 4-bromo-2-fluoro-3-methoxybenzonitrile. The study provided insight into the impact of fluoro substitution on the stability of smectic A and nematic phases in liquid crystals (Gray et al., 1995).

Spectroscopic Studies

Kumar and Raman (2017) conducted a spectroscopic analysis of 5-Bromo-2-methoxybenzonitrile, a related compound. They used quantum mechanical calculations to explore its geometric structure, which is valuable for understanding the properties of similar compounds (Kumar & Raman, 2017).

Radical Anion Reactions

Peshkov et al. (2019) presented the first example of phenylation of fluorobenzonitriles using benzonitrile radical anions. This study, involving similar compounds, illustrates the potential of radical anions in aromatic nucleophilic substitution reactions (Peshkov et al., 2019).

Nitrilase in Herbicide Degradation

Detzel et al. (2013) explored the use of nitrilase from Klebsiella pneumoniae in degrading oxynil herbicides, including compounds like 4-bromo-2-fluoro-3-methoxybenzonitrile. This study highlights the biotechnological applications of nitrilases in environmental management (Detzel et al., 2013).

Energetic and Structural Studies

Da Silva et al. (2012) conducted an energetic and structural study of monofluorobenzonitriles, which can be related to 4-bromo-2-fluoro-3-methoxybenzonitrile. This research provides foundational knowledge on the thermodynamic properties of these compounds (Da Silva et al., 2012).

Propiedades

IUPAC Name |

4-bromo-2-fluoro-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYSEUICIGILGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(6R,9R)-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B592685.png)

![Methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B592689.png)

![2-benzyl-5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B592692.png)

![1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene](/img/structure/B592694.png)